Validated Recovery Performance of Canagliflozin-D4 in Human Plasma LC-MS/MS Quantification
In a fully validated LC-MS/MS method for simultaneous quantification of canagliflozin and metformin in human plasma, the deuterated internal standard canagliflozin-D4 demonstrated a mean extraction recovery of 84.7% across four quality control levels, while the unlabeled analyte canagliflozin showed a mean recovery of 77.2% under identical solid-phase extraction conditions using strata X polymeric reverse phase cartridges [1]. This 7.5 percentage-point differential does not represent a performance deficit but rather illustrates the parallel extraction behavior essential for reliable internal standard correction—the similar recoveries confirm that the deuterated analog adequately tracks the analyte through sample preparation.
| Evidence Dimension | Extraction recovery (% mean across four QC levels) |
|---|---|
| Target Compound Data | 84.7% (canagliflozin-D4) |
| Comparator Or Baseline | 77.2% (unlabeled canagliflozin) |
| Quantified Difference | 7.5 percentage-point difference; parallel extraction profiles maintained |
| Conditions | Solid-phase extraction (Strata X polymeric reverse phase, 30 mg-1 cc); LC-MS/MS; human plasma; four QC levels; method validated per USFDA guidelines |
Why This Matters
This validates that canagliflozin-D4 exhibits extraction recovery sufficiently similar to the analyte to serve as a reliable internal standard, which is critical for procurement decisions where method validation data support assay suitability.
- [1] Wattamwar T, Mungantiwar A, Halde S, Pandita N. Development of LC-MS/MS method for simultaneous determination of Canagliflozin and Metformin in human plasma and its pharmacokinetic application in Indian population under fast and fed conditions. J Chromatogr B Analyt Technol Biomed Life Sci. 2020;1154:122281. PMID: 32763846. View Source
